CYP11B1 Inhibition: 3,5‑Dichloro Substitution Yields 5‑Fold Weaker Inhibition Than the 3‑Chloro Analog, Reducing Steroidogenesis Interference
In a recombinant human CYP11B1 enzyme assay using [³H]-11-deoxycorticosterone as substrate and HPLC detection, N-(3,5-dichlorophenyl)-2-methylpropanamide (7243‑71‑2) displayed an IC₅₀ of 6,530 nM, whereas the 3‑chloro analog 3‑chloro‑N-(3,5‑dichlorophenyl)-2‑methylpropanamide gave a markedly lower IC₅₀ of approximately 1,260 nM under matched conditions [1]. The quantified 5.2‑fold difference demonstrates that the absence of the additional chlorine on the side‑chain substantially reduces CYP11B1 liability, a critical consideration for applications requiring minimal steroidogenic disruption.
| Evidence Dimension | CYP11B1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6,530 nM |
| Comparator Or Baseline | 3‑Chloro‑N‑(3,5‑dichlorophenyl)-2‑methylpropanamide: IC₅₀ ≈ 1,260 nM |
| Quantified Difference | 5.2‑fold weaker inhibition |
| Conditions | Recombinant human CYP11B1 expressed in hamster V79MZ cells; [³H]-11-deoxycorticosterone substrate; 1 h incubation; HPLC analysis |
Why This Matters
For researchers selecting a reference compound or intermediate, the 5.2‑fold lower CYP11B1 inhibition translates into a meaningfully reduced risk of confounding steroid hormone modulation in cell‑based or in‑vivo models compared to the 3‑chloro side‑chain analog.
- [1] BindingDB entry BDBM50038612 / CHEMBL3354869. Inhibition of human CYP11B1 expressed in V79MZ cells. https://www.bindingdb.org/bind/BindingDBentry.jsp?ligandId=BDBM50038612 (accessed 2024). View Source
